Lipophilicity Advantage of the 5-Methylfuran Substituent Over Unsubstituted Furan
The 5-methyl substitution on the furan ring of (3,5-difluorophenyl)(5-methylfuran-2-yl)methanol provides a quantifiable lipophilicity increase compared to the des-methyl analog, (3,5-difluorophenyl)(furan-2-yl)methanol (CAS 1338979-72-8). This difference is measured by computed XLogP3-AA values [1][2]. Increased lipophilicity can enhance membrane permeability and metabolic stability, critical factors in medicinal chemistry lead optimization [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | (3,5-Difluorophenyl)(furan-2-yl)methanol (CAS 1338979-72-8): XLogP3-AA = 2.0 |
| Quantified Difference | +0.4 logP units (20% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A logP difference of 0.4 can significantly alter a compound's ADME profile, including membrane permeability, plasma protein binding, and metabolic clearance, which are decisive factors in selecting a building block for drug discovery programs.
- [1] PubChem. (2026). Compound Summary: (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol, CID 63895762. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary: 3,5-Difluorophenyl-(2-furyl)methanol, CID 62790670. National Center for Biotechnology Information. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
